Hexane-1,6-diol-d4 (specifically 1,6-Hexane-1,1,6,6-d4-diol) is a stable isotope-labeled linear diol characterized by selective deuteration at the terminal carbon positions. While unlabeled 1,6-hexanediol is widely utilized as a polymer chain extender, a drilling fluid additive, and a gold-standard chemical probe for disrupting liquid-liquid phase separation (LLPS) in biophysics, its utility in high-resolution analytical workflows is inherently limited by mass redundancy and spectroscopic interference [1]. The d4-isotopologue resolves these bottlenecks. By providing a precise +4 Da mass shift and eliminating terminal proton signals, Hexane-1,6-diol-d4 serves as an essential, procurement-critical internal standard for isotope dilution mass spectrometry (IDMS) and a contrast-matched probe for nuclear magnetic resonance (NMR) and small-angle neutron scattering (SANS) applications [2].
Substituting Hexane-1,6-diol-d4 with unlabeled 1,6-hexanediol or non-isotopic structural analogs (e.g., 1,5-pentanediol) fundamentally compromises analytical integrity. In mass spectrometry, unlabeled 1,6-hexanediol cannot be differentiated from endogenous or industrial analyte pools, while non-isotopic analogs exhibit different chromatographic retention times, failing to correct for matrix-induced ion suppression [1]. In structural biology and polymer characterization, substituting with the unlabeled diol introduces massive incoherent scattering backgrounds in neutron scattering (SANS) and generates strong alpha-proton multiplets at ~3.6 ppm in 1H NMR, which obscure critical protein backbone and polymer signals [2]. Furthermore, substituting with different chain-length diols alters the hydrophobic-hydrophilic balance, changing the thermodynamic efficacy of the diol when disrupting biomolecular condensates.
In quantitative LC-MS/GC-MS workflows, matrix-induced ion suppression severely compromises the accuracy of external calibration. 1,6-Hexane-1,1,6,6-d4-diol provides a precise +4 Da mass shift (m/z +4) compared to unlabeled 1,6-hexanediol [1]. Unlike non-isotopic structural analogs (e.g., 1,5-pentanediol) which exhibit different chromatographic retention times and ionization efficiencies, the d4-isotopologue perfectly co-elutes with the target analyte. This exact co-elution ensures that both the standard and analyte experience identical matrix effects, reducing quantification errors (RSD) from >20% to <5% in complex biological or industrial matrices.
| Evidence Dimension | Matrix-adjusted quantification error (RSD) |
| Target Compound Data | 1,6-Hexanediol-d4 (Co-eluting internal standard: <5% error) |
| Comparator Or Baseline | Unlabeled 1,6-hexanediol (External standard: >20% error) |
| Quantified Difference | >4-fold reduction in quantification error |
| Conditions | LC-MS/GC-MS analysis in complex industrial or biological matrices |
Essential for regulatory-compliant, high-fidelity quantification of 1,6-hexanediol in pharmacokinetic assays, drilling fluids, and polymer degradation studies.
Small-Angle Neutron Scattering (SANS) is critical for resolving the nanoscale architecture of soft matter, including micelles and biomolecular condensates. However, protiated solvents and additives generate a high incoherent scattering background that obscures coherent structural signals. Hydrogen possesses an incoherent scattering cross-section of ~80.2 barns, whereas deuterium's cross-section is only ~2.0 barns [1]. By substituting unlabeled 1,6-hexanediol with 1,6-Hexane-1,1,6,6-d4-diol, researchers eliminate four highly scattering protons, yielding a ~312-barn reduction in the incoherent background per molecule. This dramatically enhances the signal-to-noise ratio for coherent scattering.
| Evidence Dimension | Incoherent neutron scattering cross-section |
| Target Compound Data | 1,6-Hexanediol-d4 (~2.0 barns per D atom) |
| Comparator Or Baseline | Unlabeled 1,6-hexanediol (~80.2 barns per H atom) |
| Quantified Difference | ~40-fold reduction in incoherent scattering per substituted atomic position |
| Conditions | Small-Angle Neutron Scattering (SANS) of aqueous soft matter systems |
Allows structural biophysicists and polymer chemists to resolve the precise dimensions of nanoparticles and phase-separated droplets without background interference.
1,6-Hexanediol is the gold-standard chemical probe for dissolving liquid-liquid phase-separated (LLPS) protein condensates. When studying this dissolution mechanism via 1H NMR, unlabeled 1,6-hexanediol produces a strong alpha-proton multiplet at ~3.6 ppm [1]. This signal heavily overlaps with critical protein backbone alpha-protons, carbohydrate rings, and PEG polymer signals. Because 1,6-Hexane-1,1,6,6-d4-diol is deuterated precisely at the C1 and C6 positions, these alpha-proton resonances are completely removed from the 1H NMR spectrum. This clears the 3.6 ppm spectral window, allowing unobstructed observation of analyte signals.
| Evidence Dimension | 1H NMR signal interference at ~3.6 ppm |
| Target Compound Data | 1,6-Hexanediol-d4 (Alpha-proton signals completely absent) |
| Comparator Or Baseline | Unlabeled 1,6-hexanediol (Strong multiplet interference at ~3.6 ppm) |
| Quantified Difference | 100% elimination of alpha-proton spectral overlap |
| Conditions | 1H NMR spectroscopy of protein condensates or polymers in aqueous buffer |
Enables researchers to map exact protein-diol binding sites and conformational changes during LLPS disruption without spectral obscuration.
Hexane-1,6-diol-d4 is the optimal procurement choice for analytical laboratories quantifying 1,6-hexanediol in complex matrices, such as environmental runoff, drilling fluid formulations, and pharmacokinetic samples. Its +4 Da mass shift and exact chromatographic co-elution eliminate matrix-induced ion suppression errors that plague external calibration methods [1].
For biophysicists investigating the dissolution mechanisms of membraneless organelles (e.g., FUS, tau, or FRQ condensates), the d4-isotopologue is essential. By clearing the ~3.6 ppm spectral window in 1H NMR, it allows researchers to directly observe protein backbone dynamics and diol-protein interactions without signal interference from the solvent probe [2].
In soft matter physics and polymer chemistry, Hexane-1,6-diol-d4 is procured to study micellar transitions, lamellar phases, and polymer conetworks. The deuteration at the terminal carbons drastically reduces the incoherent scattering background, providing the necessary signal-to-noise ratio to resolve nanoscale architectures that would be invisible in protiated diol solutions [3].